REACTION_SMILES
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[BrH:13].[CH2:1]([CH3:2])[c:3]1[cH:4][c:5]([CH2:11][CH3:12])[cH:6][c:7]([CH2:9][CH3:10])[cH:8]1.[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[CH3:22][C:23](=[O:24])[OH:25].[OH2:14]>>[CH2:1]([CH3:2])[c:3]1[c:4]([CH2:15][Br:13])[c:5]([CH2:11][CH3:12])[cH:6][c:7]([CH2:9][CH3:10])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(CC)cc(CC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCc1cc(CC)c(CBr)c(CC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |